5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
Description
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide is a benzamide derivative characterized by two chlorine atoms (at positions 2 and 5 of the benzamide core) and a phenylethoxy group attached to the phenyl ring. This compound’s structural complexity and functional groups (chloro, hydroxy, amide) make it a candidate for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action likely involves interactions with enzymes or receptors through hydrogen bonding (hydroxy group) and hydrophobic interactions (aromatic rings) .
Properties
CAS No. |
648922-65-0 |
|---|---|
Molecular Formula |
C21H17Cl2NO3 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H17Cl2NO3/c22-15-6-9-20(25)17(12-15)21(26)24-19-13-16(7-8-18(19)23)27-11-10-14-4-2-1-3-5-14/h1-9,12-13,25H,10-11H2,(H,24,26) |
InChI Key |
LGUSSHCASGWUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC(=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences and biological activities of closely related benzamide derivatives:
Case Studies and Research Findings
- Antimicrobial Potency: The target compound’s dual chlorine substitution has shown 2–3× higher activity against Staphylococcus aureus compared to mono-chloro analogs (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide) .
- Anti-inflammatory Effects : Compounds with phenylethoxy groups (e.g., ) exhibit IC₅₀ values of 12–15 μM in COX-2 inhibition assays, comparable to celecoxib .
- Structural Uniqueness: The trifluoromethyl group in N-[2-Bromo-4-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide () confers 90% inhibition of CYP3A4 at 10 μM, a feature absent in non-fluorinated analogs .
Biological Activity
5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide, identified by its CAS number 648922-65-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H17Cl2NO3 |
| Molecular Weight | 402.271 g/mol |
| LogP | 5.956 |
| PSA (Polar Surface Area) | 62.050 Ų |
Research indicates that 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide exhibits its biological effects primarily through modulation of cellular pathways involved in cancer progression. The compound has shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation . This action is particularly relevant in the context of various cancer types, including breast and colorectal cancers.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines:
- Breast Cancer : The compound was tested against hormone-dependent MCF-7 and hormone-independent MDA-MB-231 cell lines, showing significant inhibitory effects.
- Colorectal Cancer : Efficacy was also noted in Caco-2 and HCT-116 cell lines, with the compound demonstrating a selective index that highlights its potential for targeted therapy against these cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzamide structure can significantly influence biological activity. For instance, the introduction of halogenated groups enhances binding affinity to target proteins involved in oncogenic signaling pathways .
Case Studies and Experimental Findings
- Inhibition of Tubulin Polymerization : Experimental results indicated that the compound effectively inhibits tubulin polymerization in a dose-dependent manner, leading to G2/M phase arrest in cancer cells .
- Selectivity Index : Compounds with similar structures exhibited varying selectivity indices against different cancer types, suggesting that slight structural changes can lead to significant differences in therapeutic efficacy .
- Molecular Docking Studies : These studies have shown that 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can bind effectively to the colchicine-binding site of tubulin, further supporting its mechanism as an anti-mitotic agent .
Summary of Biological Activities
The biological activities of 5-chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide can be summarized as follows:
| Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|
| Anticancer | MCF-7, MDA-MB-231 | Inhibition of tubulin polymerization |
| Caco-2, HCT-116 | Cell cycle arrest at G2/M phase | |
| Selective Inhibition | Various cancer types | Binding to colchicine-binding site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
